6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,4]triazole with 2-chloro-3-methylpyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can occur with appropriate reagents to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chloro group.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine: A closely related compound with similar structural features.
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Another similar compound with a different substitution pattern.
Uniqueness
6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClN4 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-7-10-14-15-12(17(10)16-11(8)13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
YWEJHTFPQHRPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2N=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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